molecular formula C14H9NOS B094260 1,3-Benzothiazol-2-yl(phenyl)methanone CAS No. 1629-75-0

1,3-Benzothiazol-2-yl(phenyl)methanone

Cat. No.: B094260
CAS No.: 1629-75-0
M. Wt: 239.29 g/mol
InChI Key: HCIZWCSGIMQTDC-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl(phenyl)methanone is a chemical scaffold of significant interest in medicinal and organic chemistry. Its structure, featuring a benzothiazole ring linked to a phenyl ring via a ketone group, serves as a versatile precursor and building block. Research indicates this core structure is valuable for synthesizing β-keto-sulfones, which are important intermediates for Michael and Knoevenagel reactions, as well as for the preparation of chalcones, vinyl sulfones, and various heterocyclic compounds . Benzothiazole derivatives are extensively studied for their diverse pharmacological potential. Recent research highlights that analogous structures demonstrate potent anti-inflammatory and analgesic activities in vivo, with certain derivatives showing significant inhibition of rat paw edema . Furthermore, the benzothiazole pharmacophore is a key structural component in the development of novel antitubulin agents for cancer research and new anti-tubercular compounds . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIZWCSGIMQTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312359
Record name 1,3-benzothiazol-2-yl(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-75-0
Record name NSC252936
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Record name 1,3-benzothiazol-2-yl(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLBENZOTHIAZOLE
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Preparation Methods

Aldehyde-Based Cyclocondensation

The most widely employed strategy involves the condensation of 2-aminothiophenol (2 ) with substituted benzaldehyde derivatives. For instance, Ravinaik et al. demonstrated that 4-acetylbenzaldehyde (15 ) reacts with 2 in the presence of zinc oxide nanoparticles (ZnO NPs) at room temperature to yield 1-(4-(benzo[d]thiazol-2-yl)phenyl)ethanone (16 ). This method achieves high yields (up to 95%) under solvent-free conditions, leveraging the catalytic activity of ZnO NPs to facilitate cyclization and oxidation (Scheme 1).

Optimization Insights :

  • Catalyst Efficiency : Comparative studies using Co₃O₄ nano-flakes (NFs) under neat conditions achieved 95% yield in 5 minutes, surpassing traditional solvents like ethanol or THF.

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) marginally improve yields but extend reaction times.

Acylative Functionalization of Preformed Benzothiazoles

Light-Mediated Acylation

A novel approach by Liu et al. utilizes blue LED irradiation (λ = 465 nm) with Na₂S₂O₈ and BF₃·Et₂O in acetone to acylate benzothiazoles. For example, benzo[d]thiazol-2-yl(p-tolyl)methanone (3a ) was synthesized from 1a and acyl-DHP reagent 2a in 72% yield. Adapting this method to phenylacetylene or benzoyl chloride derivatives could directly yield the target compound (Table 1).

Table 1. Optimization of Light-Mediated Acylation

EntryAcylating AgentCatalystSolventYield (%)
1Acetyl-DHPNa₂S₂O₈Acetone72
2Benzoyl chlorideBF₃·Et₂ODCM68*
*Hypothetical data based on analogous conditions.

Solid-Phase and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Patil et al. developed a green protocol using oxalic acid-proline low-transition-temperature mixtures (LTTMs) to synthesize 2-arylbenzothiazoles. Reaction of 2 with aromatic aldehydes (17 ) at room temperature for 2.5 hours achieved yields up to 92%. This method’s scalability and minimal waste align with sustainable chemistry principles.

Heterogeneous Catalysis with Zeolites

Katkar et al. employed ZnO-beta zeolite for the condensation of 2 and aldehydes, achieving high yields (85–93%) with catalyst recyclability. The porous structure of zeolites enhances substrate adsorption, accelerating cyclization.

Advanced Functionalization and Post-Synthetic Modifications

Acidic Rearrangement

Linmaio et al. demonstrated photoinduced synthesis of benzothiazoles in ethyl acetate under 450 nm light. Such conditions could facilitate rearrangements of ketone precursors to stabilize the methanone moiety.

Mechanistic and Kinetic Considerations

Cyclization-Oxidation Pathways

The formation of 1,3-benzothiazol-2-yl(phenyl)methanone typically proceeds via nucleophilic attack of 2 on carbonyl carbons, forming intermediate Schiffs bases. Subsequent cyclization and oxidation (often aerial) yield the benzothiazole ring. ZnO NPs and Co₃O₄ NFs enhance this process by stabilizing reactive intermediates and lowering activation energy.

Role of Brønsted vs. Lewis Acids

Brønsted acids (e.g., TFOH) promote protonation of carbonyl groups, facilitating nucleophilic attack, while Lewis acids (e.g., Zn²⁺) coordinate to sulfur or nitrogen atoms, aligning reactants for cyclization .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

1,3-Benzothiazol-2-yl(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-yl(phenyl)methanone involves its interaction with various molecular targets. It acts as an electron-withdrawing moiety, which can influence the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

  • Structure : Incorporates a thioether linkage (-S-) between the benzothiazole and phenylketone moieties.
  • Applications: Acts as a precursor for Michael and Knoevenagel reactions, enabling synthesis of polyfunctionalized pyrans and chalcones .

1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone

  • Structure : Features a bromo-nitro-substituted phenyl group.
  • Synthesis: Derived from the reaction of sodium 2-(benzothiazolyl)ethanonitrile with α,2-dibromo-5-nitrotoluene .
  • Key Difference: Electron-withdrawing substituents (Br, NO₂) may influence electronic properties and binding interactions in biological targets.

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone

  • Structure : Contains a brominated phenyl ring and a benzothiazolylmethoxy group.
  • Crystallography : Exhibits a dihedral angle of 63.4° between benzothiazole and phenylketone planes, with intermolecular C–H⋯N and C–H⋯O interactions stabilizing the crystal lattice .
  • Bioactivity : Benzothiazole derivatives with halogen substituents often show enhanced antibacterial and antitumor activity .

1-[4-[1,3-Benzothiazol-2-yl(naphthalen-1-ylmethyl)amino]phenyl]ethanone

  • Structure: Integrates a naphthylmethylamino group, increasing hydrophobicity.
  • Applications: Potential anticancer agent due to extended π-conjugation, which may improve DNA intercalation .

[4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone

  • Structure : Includes a trifluoromethylphenyl group and a piperazine linker.
  • Properties : The CF₃ group enhances metabolic stability and bioavailability, making it a candidate for CNS-targeted therapies .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Molecular Weight Melting Point (K) Bioactivity Highlights
1,3-Benzothiazol-2-yl(phenyl)methanone C₁₄H₉NOS 239.29 Not reported Antimycobacterial
2-(Benzothiazol-2-ylsulfanyl)-1-phenylethanone C₁₅H₁₁NOS₂ 285.38 Not reported Organic synthesis intermediate
{2-[(Benzothiazol-2-yl)methoxy]-5-bromo}(phenyl)methanone C₂₁H₁₄BrNO₂S 424.30 407 Antibacterial
[4-(Benzothiazol-2-yl)piperazino][3-CF₃-phenyl]methanone C₁₉H₁₆F₃N₃OS 391.41 Not reported CNS-targeted potential

Crystallographic and Molecular Interaction Insights

  • Crystal Packing : Brominated derivatives (e.g., ) form dimeric structures via C–H⋯N hydrogen bonds, enhancing thermal stability.
  • Hydrogen Bonding : The dihedral angle between aromatic rings (63.4° in ) influences molecular conformation and binding to biological targets.
  • Docking Studies: Non-covalent inhibitors like cBT (co-crystallized ligand) form π-sulfur interactions with CYS387 in DprE1, a mechanism shared by benzothiazole ketones .

Biological Activity

1,3-Benzothiazol-2-yl(phenyl)methanone, a compound belonging to the benzothiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by a benzothiazole ring fused with a phenyl group. Its molecular formula is C13H9NOSC_{13}H_{9}NOS with a CAS number of 1629-75-0. The compound exhibits a melting point of approximately 98–99 °C and is soluble in organic solvents like ethanol and chloroform.

Target Enzymes and Pathways

This compound primarily targets DprE1 , an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the bacterial cell wall integrity, leading to reduced viability of the pathogen .

Interaction with Viruses

Recent studies have highlighted its potential against viral pathogens, particularly MERS-CoV . Derivatives of this compound have shown significant inhibitory activity against MERS-CoV with IC50 values as low as 0.09 μM for certain derivatives .

Antimicrobial Properties

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis . The compound also demonstrates antibiofilm properties, which are critical in preventing chronic infections.

Antiviral Activity

Research has indicated that benzothiazole derivatives can inhibit viral entry and replication. In particular, the structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety enhance antiviral potency against MERS-CoV .

Anticancer Potential

Benzothiazole derivatives are being investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation and apoptosis .

Comparative Analysis

The biological activity of this compound can be compared to other benzothiazole derivatives:

CompoundActivity TypeMIC (µg/mL)Notable Effects
This compoundAntibacterial8Inhibits biofilm formation
2-PhenylbenzothiazoleAntiviral0.15Effective against MERS-CoV
BenzoxazoleAnticancerVariesInduces apoptosis

Study on MERS-CoV Inhibition

A study focused on synthesizing a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives showed that compound 4f exhibited an IC50 value of 0.09 μM against MERS-CoV, indicating strong potential for drug development . The study emphasized the importance of the benzothiazole motif in maintaining inhibitory activity.

Antibacterial Efficacy

In another research effort, compounds derived from benzothiazole were tested against clinical isolates of multidrug-resistant bacteria. The results indicated that several derivatives exhibited significant antibacterial properties with MIC values lower than those of standard antibiotics like ciprofloxacin .

Q & A

Q. What synthetic methodologies are optimal for preparing 1,3-Benzothiazol-2-yl(phenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzothiazole derivative with a benzophenone precursor. For example, evidence from analogous compounds suggests using Friedel-Crafts acylation with benzoyl chloride and a benzothiazole derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization may include solvent selection (e.g., dry THF or acetonitrile), temperature control (room temperature to 50°C), and stoichiometric ratios. Post-synthetic purification via column chromatography (e.g., hexane/ethyl acetate) ensures high purity . Reaction monitoring via TLC and NMR spectroscopy is critical for identifying intermediates and final products.

Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to determine the molecular conformation and intermolecular interactions of this compound?

SCXRD analysis involves growing high-quality crystals (e.g., via slow evaporation in acetonitrile) and collecting data using a diffractometer (e.g., Oxford Diffraction Xcalibur with MoKα radiation). The SHELX suite (SHELXL/SHELXS) is commonly employed for structure solution and refinement . Key parameters include:

  • Crystal system : Monoclinic (e.g., space group P2₁/n) .
  • Hydrogen bonding : C–H···N and C–H···O interactions stabilize dimeric units and 3D networks .
  • Torsional angles : Benzothiazole and phenyl rings often form dihedral angles of ~60–70°, influencing molecular packing .
    Mercury software can visualize anisotropic displacement ellipsoids and void spaces .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are contradictions in data resolved?

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm purity. For example, aromatic protons in the benzothiazole ring appear downfield (δ 7.5–8.5 ppm) .
  • FT-IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C–S (~670 cm⁻¹) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 265.06 for C₁₄H₉NOS⁺).
    Contradictions (e.g., unexpected peaks in NMR) may arise from impurities or tautomerism. Cross-validation via SCXRD or HPLC-MS is recommended.

Advanced Research Questions

Q. How do structural variations (e.g., halogen substitution) influence the biological activity of benzothiazole derivatives?

Halogenation (e.g., Cl or Br at the 5-position of the phenyl ring) enhances lipophilicity and binding affinity to biological targets. For instance, brominated analogs exhibit improved antibacterial and antitumor activity compared to non-halogenated derivatives . Computational studies (e.g., molecular docking with AutoDock Vina) can predict interactions with enzymes like Mycobacterium tuberculosis enoyl-ACP reductase . Structure-activity relationship (SAR) studies should correlate dihedral angles and hydrogen-bonding patterns with bioassay results.

Q. What computational methods are effective in predicting the photophysical properties and stability of this compound?

  • DFT calculations : Gaussian or ORCA software can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption .
  • Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water or DMSO) assess conformational stability under physiological conditions.
  • TD-DFT : Predicts excited-state behavior, crucial for applications in fluorescence-based assays .

Q. How can contradictions in crystallographic data (e.g., differing space groups) be reconciled during structural analysis?

Discrepancies may arise from polymorphism or experimental conditions (e.g., temperature, solvent). For example, a compound crystallized in P2₁/n vs. P2₁/c requires re-evaluation of systematic absences and unit cell parameters . Cross-checking with Cambridge Structural Database (CSD) entries and refining models using WinGX/ORTEP ensure accuracy .

Q. What strategies mitigate degradation during long-term storage of benzothiazole derivatives?

  • Storage conditions : Argon atmosphere, desiccated at –20°C.
  • Stability assays : Monitor via HPLC (e.g., C18 column, acetonitrile/water gradient) for decomposition products.
  • Light sensitivity : UV-Vis spectroscopy identifies photo-degradation pathways; amber vials prevent radical formation .

Q. How are metabolic pathways of this compound elucidated in in vitro models?

  • Hepatic microsomes : Incubate with NADPH and analyze metabolites via LC-MS/MS.
  • CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) using fluorescent substrates.
  • Reactive intermediates : Trapping studies with glutathione detect electrophilic metabolites .

Methodological Considerations

Q. How can hydrogen-bonding networks in crystal structures inform co-crystal design for enhanced solubility?

C–H···N/O interactions in dimeric units (e.g., symmetry code x–½, –y+3/2, z–½) suggest potential co-formers (e.g., carboxylic acids). Mercury’s "Packing Similarity" tool identifies isostructural co-crystals .

Q. What experimental and computational approaches validate enantiomeric purity in chiral benzothiazole derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/ethanol.
  • ECD spectroscopy : Compare experimental and calculated spectra (TD-DFT) .
  • X-ray crystallography : Flack parameter confirms absolute configuration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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